5-Bromo-7-fluoroindole-3-acetic Acid
Description
Structural Classification and Nomenclature
This compound belongs to the broader chemical classification of indole-3-acetic acid derivatives, which are compounds containing an acetic acid moiety linked to the carbon-3 position of an indole ring system. According to the ClassyFire taxonomic system, this compound falls within the kingdom of organic compounds, specifically under the superclass of organoheterocyclic compounds, and is further classified within the class of indoles and derivatives. The molecular formula of this compound is C₁₀H₇BrFNO₂, with a molecular weight of 272.07 daltons.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 2-(5-bromo-7-fluoro-1H-indol-3-yl)acetic acid. This nomenclature precisely indicates the positioning of the halogen substituents and the acetic acid side chain. The compound is assigned Chemical Abstracts Service registry number 1019111-81-9, providing a unique identifier for chemical databases and regulatory purposes. The structural configuration places the bromine atom at position 5 of the indole ring and the fluorine atom at position 7, creating a specific substitution pattern that influences the molecule's electronic distribution and potential biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-(5-bromo-7-fluoro-1H-indol-3-yl)acetic acid |
| Molecular Formula | C₁₀H₇BrFNO₂ |
| Molecular Weight | 272.07 g/mol |
| CAS Registry Number | 1019111-81-9 |
| MDL Number | MFCD09965692 |
The three-dimensional structure exhibits the characteristic indole bicyclic system consisting of a benzene ring fused to a pyrrole ring, with the acetic acid substituent extending from the 3-position carbon. The halogen substituents introduce significant electronegativity differences that affect the overall electron density distribution throughout the aromatic system. This structural arrangement creates specific binding sites and interaction patterns that distinguish this compound from other indole derivatives in biological systems.
Historical Context of Indole-3-acetic Acid Derivatives Research
The investigation of indole-3-acetic acid derivatives traces its origins to the early 20th century discoveries in plant physiology and growth regulation. Indole-3-acetic acid itself was first identified as a naturally occurring plant hormone, initially isolated from human urine, yeast, and fungal species before being recognized in higher plants. The original compound, often referred to by its historical name heteroauxin, was discovered through the development of the Avena test, a bioassay that measured plant growth responses to hormone-like substances.
The systematic study of indole-3-acetic acid derivatives gained momentum in the 1930s and 1940s, when researchers including Went and Thimann established foundational principles for understanding auxin activity and structure-activity relationships. Early investigations revealed that modifications to the indole ring system could significantly alter biological activity, leading to the exploration of various substituted analogs. The work of Thimann and Schneider in 1939 provided crucial insights into how structural modifications affected auxin activity across different plant species, establishing precedent for investigating halogenated derivatives.
The development of halogenated indole-3-acetic acid derivatives emerged from the recognition that electron-withdrawing substituents could enhance biological activity and stability. Research conducted in the 1940s and subsequent decades demonstrated that compounds such as 2,4-dichlorophenoxyacetic acid, while structurally distinct from indole derivatives, showed enhanced auxin-like activity compared to the natural hormone. This discovery prompted systematic investigation of halogen substitution effects on indole-based auxins.
| Historical Milestone | Year | Significance |
|---|---|---|
| Avena test development | 1928 | Established bioassay methodology for auxin research |
| First auxin isolation | 1934 | Indole-3-acetic acid identified from biological sources |
| Structure-activity studies | 1939 | Thimann and Schneider comparative analysis |
| Halogenated analog synthesis | 1940s | Development of enhanced stability derivatives |
| Modern synthetic methods | 2000s | Advanced methodologies for complex halogenated compounds |
The emergence of modern pharmaceutical research has driven renewed interest in halogenated indole derivatives, particularly compounds with dual halogenation patterns. Contemporary research has focused on understanding how specific halogen positioning affects molecular stability, bioavailability, and target specificity. The development of this compound represents a continuation of this historical trajectory, incorporating lessons learned from decades of structure-activity relationship studies.
Significance in Biochemical Research
This compound holds particular significance in biochemical research due to its unique combination of structural features that enhance its utility as both a research tool and potential therapeutic agent. The dual halogenation pattern creates distinctive electronic properties that influence the compound's interaction with biological targets, making it valuable for mechanistic studies of auxin signaling pathways and related biochemical processes.
Research applications of halogenated indole-3-acetic acid derivatives have demonstrated their utility as oxidatively activated prodrugs in enzyme-directed cancer therapies. Studies have shown that halogenated indole-3-acetic acid compounds exhibit enhanced cytotoxicity when activated by horseradish peroxidase, with surviving fractions of less than 10⁻³ after incubation with 100 micromolar concentrations. This enhanced activity compared to non-halogenated analogs suggests that the specific substitution pattern in this compound may provide similar or enhanced therapeutic potential.
The compound's significance extends to its role in studying structure-activity relationships within the auxin family of plant hormones. Modern molecular understanding of auxin action has revealed complex signaling pathways involving specific receptor families, transport mechanisms, and metabolic processes. The availability of structurally defined analogs such as this compound enables researchers to dissect these pathways with greater precision, identifying specific molecular interactions that govern biological responses.
| Research Application | Methodology | Observed Effects |
|---|---|---|
| Cytotoxicity studies | Cell culture assays | Enhanced activity vs. non-halogenated analogs |
| Auxin signaling | Plant bioassays | Modified receptor binding patterns |
| Enzyme kinetics | Peroxidase activation | Improved oxidative activation rates |
| Metabolic stability | In vitro metabolism | Reduced degradation compared to parent compound |
Advanced synthetic methodologies have enabled the production of this compound through sophisticated cascade reactions involving Tsuji-Trost and Heck coupling procedures. These synthetic approaches have provided access to structurally diverse indole-3-acetic acid derivatives, facilitating comprehensive structure-activity studies. The availability of pure, well-characterized samples has accelerated research into the compound's biochemical properties and potential applications.
Relationship to Parent Compound Indole-3-acetic Acid
The relationship between this compound and its parent compound indole-3-acetic acid is characterized by both structural similarity and significant functional differences arising from the halogen substitutions. Indole-3-acetic acid, with the molecular formula C₁₀H₉NO₂ and molecular weight 175.184 daltons, serves as the most common naturally occurring auxin in plants. The parent compound exhibits the fundamental indole-3-acetic acid structure that defines this class of biologically active molecules.
The introduction of bromine at position 5 and fluorine at position 7 of the indole ring system creates substantial electronic perturbations that distinguish the derivative from its parent compound. The parent molecule's electron density distribution is significantly altered by these electron-withdrawing halogens, which affect the compound's basicity, lipophilicity, and hydrogen bonding potential. These modifications typically result in enhanced metabolic stability and altered binding affinity for biological targets compared to the unsubstituted parent compound.
Comparative analysis reveals that indole-3-acetic acid demonstrates broad biological activity across plant species, functioning as the primary naturally occurring auxin responsible for cell elongation, apical dominance, and root formation. The compound's biosynthesis occurs predominantly in plant apical tissues through multiple pathways, including tryptophan-dependent and tryptophan-independent routes. This natural occurrence contrasts with the synthetic origin of this compound, which must be produced through chemical synthesis.
| Property | Indole-3-acetic Acid | This compound |
|---|---|---|
| Molecular Weight | 175.184 g/mol | 272.07 g/mol |
| Natural Occurrence | Widespread in plants | Synthetic only |
| Stability | Moderate | Enhanced |
| Halogen Content | None | Bromine and fluorine |
| Solubility Profile | Polar organic solvents | Modified solubility characteristics |
The chemical stability differences between the parent and derivative compounds reflect the influence of halogen substitution on molecular reactivity. Indole-3-acetic acid undergoes various metabolic transformations in biological systems, including conjugation reactions and oxidative degradation. The presence of electron-withdrawing halogens in this compound typically reduces susceptibility to these metabolic processes, potentially extending the compound's biological half-life and enhancing its utility in research applications.
Properties
IUPAC Name |
2-(5-bromo-7-fluoro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c11-6-2-7-5(1-9(14)15)4-13-10(7)8(12)3-6/h2-4,13H,1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQRWGXNCVRARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation via Hydrobromic Acid and Hydrogen Bromide Gas
Biotechnological Preparation Methods
Microbial Fermentation Using Genetically Modified Escherichia coli
A novel and environmentally friendly approach to prepare substituted indole-3-acetic acids, including halogenated analogs, is through microbial fermentation. Engineered strains of Escherichia coli carrying DNA constructs for tryptophan biosynthesis and conversion pathways can produce 4-, 5-, 6-, and 7-substituted indole-3-acetic acids from substituted anthranilates as substrates.
Key features of this method:
- Use of substituted anthranilates (e.g., 5-bromo- or 7-fluoro-anthranilate) as starting materials.
- Enzymatic conversion via tryptophan monooxygenase and indoleacetamide hydrolase.
- Fermentation in presence of glucose or other renewable carbon sources.
- High product specificity and yields approaching theoretical maximum (quantitative conversion).
- Reduced contamination by side-products compared to chemical synthesis.
This method enables production of 5-bromo-7-fluoroindole-3-acetic acid by fermenting appropriate substituted anthranilate precursors, offering a sustainable alternative to traditional chemical routes.
Additional Synthetic Insights and Oxidative Transformations
Research on indole derivatives, including halogenated indoles, shows that oxidative transformations can be performed on indole-3-acetic acid substrates to produce complex derivatives. For example, oxidation of indole-3-acetic acid with hydrogen peroxide and diphenyl diselenide catalysts under mild conditions yields various substituted products. Although this is more relevant for derivative synthesis rather than the initial preparation of this compound, it provides useful context for downstream modifications.
Summary Table of Preparation Methods
| Method Type | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chemical Halogenation | Ethyl chlorofluoroacetate, HBr | Concentrated HBr (48%), HBr gas, 80-125 °C | High purity acid, well-controlled | Requires careful gas handling |
| Multistep Organic Synthesis | Substituted anilines, halogen reagents | Iodination, Sonogashira coupling, base cyclization | Selective halogenation, versatile | Multi-step, moderate yields |
| Microbial Fermentation | Substituted anthranilates | Engineered E. coli, fermentation conditions | Environmentally friendly, high yield | Requires genetic engineering expertise |
| Oxidative Transformations | Indole-3-acetic acid derivatives | H2O2, (PhSe)2 catalyst, ambient temperature | Mild conditions, derivative synthesis | Not for initial acid preparation |
Chemical Reactions Analysis
5-Bromo-7-fluoroindole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Properties
5-Bromo-7-fluoroindole-3-acetic acid has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism involves oxidative activation by enzymes such as horseradish peroxidase, leading to the formation of cytotoxic products that can effectively target neoplastic cells. Studies have shown that this compound exhibits enhanced cytotoxicity compared to its non-halogenated analogs, making it a promising candidate for targeted cancer therapies .
2. Prodrug Development
The compound is being explored as a prodrug in targeted cancer therapies. Its stability in non-activated forms allows it to remain non-toxic until activated by specific enzymes at the tumor site. This selective activation minimizes systemic toxicity while maximizing therapeutic efficacy against tumors, particularly in breast and colon cancer models .
3. Interaction with Biological Targets
Research indicates that this compound interacts with various biological targets, enhancing its potential as a therapeutic agent. Its dual halogen substituents contribute to a broader spectrum of activity compared to other indole derivatives.
Agricultural Applications
1. Herbicidal Activity
This compound exhibits promising herbicidal properties. It functions as an auxin-like compound, promoting plant growth at low concentrations while exhibiting inhibitory effects on weed growth at higher concentrations. This dual action allows for effective weed management without adversely affecting crop growth .
2. Environmental Compatibility
The compound's low toxicity and short residual life in soil make it an environmentally friendly option for herbicide application. Its ability to control a wide range of weeds, including both grassy and broadleaf types, positions it as a valuable tool in sustainable agriculture practices .
Comparative Analysis of Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Indole-3-acetic acid | No halogen substitutions | Naturally occurring plant hormone |
| 5-Fluoroindole-3-acetic acid | Fluorine at the fifth position | Enhanced antimicrobial activity |
| 5-Bromoindole-3-acetic acid | Bromine at the fifth position | Exhibits cytotoxic effects in cancer cells |
| 7-Fluoroindole-3-acetic acid | Fluorine at the seventh position | Potential herbicidal activity |
The presence of both bromine and fluorine in this compound significantly enhances its biological activity compared to other analogs, making it a versatile compound for both medicinal and agricultural applications.
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoroindole-3-acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects. The halogen atoms in the compound may enhance its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Key Findings :
- The 5-bromo substitution in the target compound may confer greater steric hindrance compared to the 4-bromo isomer, influencing interactions with biological targets.
- Positional differences can affect metabolic stability; fluorine at the 7-position enhances lipophilicity in both isomers.
Comparison with Halogen-Substituted Analogs
Table 2: Halogen Effects on Indole Derivatives
Key Findings :
- Fluorine’s small size and high electronegativity improve metabolic stability compared to bulkier halogens like chlorine.
- Chloro-substituted analogs may exhibit stronger intermolecular interactions but lower solubility in aqueous systems.
Comparison with Non-Fluoro Compounds
Table 3: Impact of Fluorine Substitution
Key Findings :
- The 7-fluoro group in the target compound increases its acidity (pKa ~3.5) compared to non-fluorinated analogs (pKa ~4.2).
Comparison with Ester Derivatives
Table 4: Carboxylic Acid vs. Ester Derivatives
Key Findings :
- Ester derivatives serve as prodrugs, offering better absorption and hydrolyzing in vivo to release the active acid.
- The ethyl ester is 20% more lipophilic (logP ~2.1) than the carboxylic acid (logP ~1.3).
Comparison with Heterocyclic Variants
Table 5: Indole vs. Indazole Derivatives
Key Findings :
- Indole derivatives generally show higher membrane permeability due to reduced polarity.
Biological Activity
5-Bromo-7-fluoroindole-3-acetic acid (5-Br-7-F-IAA) is a halogenated derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone. The unique substitutions of bromine and fluorine at the 5th and 7th positions, respectively, enhance its biological activity and broaden its potential applications in medicinal chemistry and agriculture. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₈BrFNO₂
- Molecular Weight : 254.08 g/mol
- Structural Features : The compound features a bromine atom at the 5-position and a fluorine atom at the 7-position of the indole ring, which contribute to its enhanced biological properties compared to non-halogenated analogs.
5-Br-7-F-IAA exhibits various biological activities through multiple mechanisms:
- Growth Regulation : As an analog of IAA, it influences plant growth processes, including cell elongation and division.
- Antimicrobial Activity : Studies have indicated that halogenated indoles can exhibit significant antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and E. coli .
- Cytotoxic Effects : In cancer research, compounds similar to 5-Br-7-F-IAA have shown cytotoxic effects in various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Biological Activity Overview
The biological activity of 5-Br-7-F-IAA can be summarized as follows:
Antimicrobial Studies
A study investigated the antimicrobial efficacy of several halogenated indole derivatives, including 5-Br-7-F-IAA. The results showed that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) typically less than 0.2 µM for resistant strains like MRSA .
Cytotoxicity in Cancer Research
Research on the cytotoxic effects of halogenated indoles revealed that 5-Br-7-F-IAA could induce cell death in various cancer cell lines when combined with horseradish peroxidase (HRP). In one experiment, cells treated with this compound exhibited a surviving fraction as low as after activation by HRP, indicating potent cytotoxic activity .
Comparative Analysis with Analogous Compounds
The following table compares 5-Br-7-F-IAA with structurally similar compounds regarding their unique properties and biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Indole-3-acetic acid | No halogen substitutions | Naturally occurring plant hormone |
| 5-Fluoroindole-3-acetic acid | Fluorine at the 5th position | Enhanced antimicrobial activity |
| 5-Bromoindole-3-acetic acid | Bromine at the 5th position | Exhibits cytotoxic effects in cancer cells |
| This compound | Bromine at the 5th and Fluorine at the 7th positions | Broader spectrum of interactions; enhanced efficacy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
